2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid, with a CAS number of 1342606-62-5, is a synthetic compound that has garnered attention in the field of medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 334.16 g/mol. This compound is classified as an amino acid derivative, specifically featuring a cyclopropyl group and a pyrazole moiety, which contribute to its unique properties and potential biological activities.
The synthesis of 2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity during synthesis.
The molecular structure of 2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid can be represented by its IUPAC name and various structural notations:
CNC(CN1C=C(C=N1)I)(C2CC2)C(=O)N
ZWRQQPXVVVTFPN-UHFFFAOYSA-N
The structure features a central propanoic acid backbone with a methylamino group and a cyclopropyl group attached to one carbon, while a 4-iodo-pyrazole is attached to another carbon. This arrangement contributes to its potential biological activity.
As an amino acid derivative, 2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid can participate in various chemical reactions typical of amino acids, including:
These reactions are essential for modifying the compound for further biological evaluation or for synthesizing analogs with improved properties.
The mechanism of action for 2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid is not fully elucidated but is hypothesized based on its structural features:
Experimental data from pharmacological studies would provide insight into its specific interactions and effects.
The physical and chemical properties of 2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid include:
Property | Value |
---|---|
Molecular Weight | 334.16 g/mol |
Molecular Formula | C10H15IN4O |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
These properties are significant for understanding the compound's stability, solubility, and potential applications in research.
2-Cyclopropyl-3-(4-iodo-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid has potential applications in various scientific fields:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5